molecular formula C13H13ClN2O2 B2366032 N-(3-chloro-2-methylphenyl)-2,4-dimethyloxazole-5-carboxamide CAS No. 862829-31-0

N-(3-chloro-2-methylphenyl)-2,4-dimethyloxazole-5-carboxamide

Cat. No. B2366032
CAS RN: 862829-31-0
M. Wt: 264.71
InChI Key: YKWDLODGYFAZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The specific compound you’re asking about has additional functional groups attached to the oxazole ring, including a 3-chloro-2-methylphenyl group and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving precursors like 3-chloro-2-methylphenylthiourea and halogenated compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Oxazoles can participate in a variety of reactions, but without specific information, it’s difficult to predict the reactions of this particular compound .

Scientific Research Applications

Antitumor Activity

N-(3-chloro-2-methylphenyl)-2,4-dimethyloxazole-5-carboxamide and its derivatives have been studied for their antitumor properties. For instance, Stevens et al. (1984) explored the synthesis and chemistry of related compounds showing curative activity against L-1210 and P388 leukemia, suggesting potential as antitumor agents (Stevens et al., 1984). Similarly, Cai et al. (2016) synthesized thiazole-5-carboxamide derivatives, with some showing significant anticancer activity against various cell lines (Cai et al., 2016).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various derivatives. McLaughlin et al. (2016) detailed the synthesis and analytical characterization of a specific compound, providing insights into its structure and potential applications (McLaughlin et al., 2016). Shahinshavali et al. (2021) described an alternative route for synthesizing a related compound, highlighting the importance of novel synthetic methods in research (Shahinshavali et al., 2021).

Antimicrobial and Antifungal Activities

Desai et al. (2011) synthesized a series of compounds evaluated for their in vitro antibacterial and antifungal activities, suggesting potential in addressing microbial infections (Desai et al., 2011). Kolisnyk et al. (2015) explored the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, adding to the body of knowledge on the antimicrobial potential of related compounds (Kolisnyk et al., 2015).

Pharmacokinetics and Metabolism

Vincent et al. (1984) examined the pharmacokinetics of related compounds, emphasizing the significance of understanding how these compounds are metabolized in different species (Vincent et al., 1984). Skibba et al. (1970) also investigated the N-demethylation of a related antineoplastic agent, highlighting the metabolic pathways crucial for therapeutic efficacy (Skibba et al., 1970).

Miscellaneous Applications

Additional research has explored various applications, including the development of compounds with potential antidepressant and nootropic effects (Thomas et al., 2016) (Thomas et al., 2016), and the synthesis of derivatives with molluscicidal properties (El-bayouki & Basyouni, 1988) (El-bayouki & Basyouni, 1988).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. Specific safety data for this compound was not found .

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-7-10(14)5-4-6-11(7)16-13(17)12-8(2)15-9(3)18-12/h4-6H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWDLODGYFAZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=C(O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.